(E)-10-Hydroxyamitriptyline vs. Amitriptyline: Comparative Noradrenaline Uptake Inhibition and Anticholinergic Activity
In a direct head-to-head comparison of noradrenaline uptake inhibition in mouse atria in vitro, (E)-10-hydroxyamitriptyline exhibited equipotent activity to the parent drug amitriptyline, with an IC50 value of 3.1 µM compared to 2.9 µM for amitriptyline, respectively [1]. Critically, it demonstrated a significantly reduced anticholinergic effect on the guinea-pig ileum, with an IC50 of 2.2 µM, representing a 4.5-fold reduction in potency compared to amitriptyline's IC50 of 0.49 µM [1].
| Evidence Dimension | In vitro pharmacological activity (noradrenaline uptake inhibition and anticholinergic effect) |
|---|---|
| Target Compound Data | Noradrenaline uptake inhibition IC50 = 3.1 µM; Anticholinergic activity IC50 = 2.2 µM |
| Comparator Or Baseline | Amitriptyline (Noradrenaline uptake inhibition IC50 = 2.9 µM; Anticholinergic activity IC50 = 0.49 µM); Nortriptyline (Noradrenaline uptake inhibition IC50 = 0.84 µM; Anticholinergic activity IC50 = 0.63 µM) |
| Quantified Difference | Noradrenaline uptake inhibition: Equipotent (3.1 µM vs 2.9 µM). Anticholinergic activity: 4.5-fold less potent than amitriptyline (2.2 µM vs 0.49 µM). |
| Conditions | Noradrenaline uptake: Mouse atria in vitro. Anticholinergic activity: Guinea-pig ileum in vitro. |
Why This Matters
This data justifies the selection of (E)-10-Hydroxyamitriptyline over amitriptyline as a pharmacological tool for investigating noradrenergic mechanisms with reduced interference from confounding anticholinergic side effects.
- [1] Hyttel, J. et al. (1980). Neuropharmacological properties of amitriptyline, nortriptyline and their metabolites. Acta Pharmacologica et Toxicologica, 47(1), 53-61. View Source
